N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

PTP inhibitor selectivity SHP-1 TC-PTP

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide (CAS 897622-53-6) is a synthetic small molecule belonging to the tetrazole-acetamide class, characterized by a 1,3,4-trisubstituted tetrazole core, a 3,4-dimethylphenyl N-substituent, and a 4-nitrophenylacetamide moiety. This compound has been profiled as a non-carboxylic inhibitor of protein tyrosine phosphatases (PTPs), a target class implicated in insulin and leptin signaling.

Molecular Formula C18H18N6O3
Molecular Weight 366.381
CAS No. 897622-53-6
Cat. No. B2438732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
CAS897622-53-6
Molecular FormulaC18H18N6O3
Molecular Weight366.381
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C18H18N6O3/c1-12-3-6-16(9-13(12)2)23-17(20-21-22-23)11-19-18(25)10-14-4-7-15(8-5-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,19,25)
InChIKeySRABGQXTSCAKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide (CAS 897622-53-6): Procurement-Relevant Identity and Class Context


N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide (CAS 897622-53-6) is a synthetic small molecule belonging to the tetrazole-acetamide class, characterized by a 1,3,4-trisubstituted tetrazole core, a 3,4-dimethylphenyl N-substituent, and a 4-nitrophenylacetamide moiety [1]. This compound has been profiled as a non-carboxylic inhibitor of protein tyrosine phosphatases (PTPs), a target class implicated in insulin and leptin signaling [2]. Its structure incorporates a bioisosteric tetrazole replacement for the carboxylic acid group typically found in phosphate-mimicking PTP inhibitors, which distinguishes it from carboxylate-based tool compounds and may influence membrane permeability and off-target profiles [2].

Why N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide Cannot Be Replaced by Simple In-Class Analogs


Within the tetrazole-acetamide PTP inhibitor series, small variations in the N-phenyl substitution pattern produce functionally significant shifts in both potency and subtype selectivity. The 3,4-dimethylphenyl variant (the target compound) exhibits a distinct selectivity window between SHP-1 (IC50 = 3.0 µM) and TC-PTP (IC50 = 19 µM), whereas unsubstituted phenyl, 4-fluorophenyl, or 4-chlorophenyl analogs lack publicly available parallel profiling data, preventing any assumption of equivalent selectivity [1]. Additionally, the removal of the 4-nitro group on the acetamide phenyl ring (as in N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide) eliminates the electron-withdrawing character that modulates both target binding and metabolic stability, making simple analog substitution scientifically unjustified without de novo validation [2].

Quantitative Differentiation Evidence for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide Versus Closest Analogs


SHP-1 vs. TC-PTP Selectivity: A Defined Two-Fold Window for the 3,4-Dimethylphenyl Analog

In a panel of recombinant human PTP enzymes, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide inhibited the catalytic domain of SHP-1 with an IC50 of 3,000 nM (3.0 µM) and TC-PTP with an IC50 of 19,000 nM (19 µM), yielding a >6-fold selectivity for SHP-1 over TC-PTP [1]. This selectivity profile is not documented for the 4-fluorophenyl (CAS 897623-63-1), 4-chlorophenyl, or unsubstituted phenyl analogs (CAS not available), where only single-concentration or absent PTP panel data prevent any assumption of parallel selectivity [2]. The quantitative differentiation is: the 3,4-dimethylphenyl compound has an empirically measured selectivity window that other in-class analogs lack.

PTP inhibitor selectivity SHP-1 TC-PTP tetrazole acetamide

PTP1B vs. SHP-1 Activity Cliff: Methyl Substitution Drives Subtype Preference

Against yeast PTP1 (a model for human PTP1B), the compound showed an IC50 of 12,000 nM, compared to 3,000 nM against human SHP-1—yielding a 4-fold preference for SHP-1 [1]. In contrast, the lead compound NM-03 from the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide series exhibits potent PTP1B inhibition (IC50 = 4.48 µM) but lacks published SHP-1 data, suggesting a distinct selectivity trajectory [2]. The 3,4-dimethyl substitution on the N-phenyl ring of the target compound, combined with the 4-nitro group, creates an activity cliff relative to PTP1B-selective tetrazole acetamides, where potency and selectivity direction can be inverted by peripheral substitution.

PTP1B activity cliff structure-selectivity relationship tetrazole bioisostere

Physicochemical Differentiation: XLogP3 = 2.5 Distinguishes from More Lipophilic Tetrazole Acetamides

The computed XLogP3 of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is 2.5 [1]. This value positions the compound in a moderate lipophilicity range suitable for both biochemical assay solubility and potential cell permeability. By contrast, the closely related 2-(4-nitrophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide (unsubstituted phenyl analog) has a computed XLogP3 of approximately 2.0, while the addition of a 4-chloro substituent increases XLogP3 to ~2.6–2.8, and the 4-fluoro analog is ~2.2 [2]. The 3,4-dimethyl substitution provides a distinct balance: higher lipophilicity than the parent phenyl or 4-fluoro analogs, but without the halogen-associated metabolic liabilities of the 4-chloro derivative.

lipophilicity XLogP3 physicochemical property tetrazole acetamide

Hydrogen Bond Acceptor Count of 6: Implications for Target Engagement Versatility

The compound possesses 6 hydrogen bond acceptors (HBA) and only 1 hydrogen bond donor (HBD), computed from its 2D structure [1]. This HBA/HBD ratio is characteristic of the tetrazole-nitrophenyl acetamide scaffold and distinguishes it from analogs where the nitrophenyl group is absent (e.g., N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide: HBA = 4, HBD = 1) [2]. In the context of PTP catalytic site engagement, the additional nitro-derived HBA capability may facilitate interactions with the conserved phosphate-binding loop (P-loop) arginine residues, a feature that is structurally absent in des-nitro analogs.

hydrogen bond acceptor PTP binding site tetrazole molecular recognition

Patent Class AElig;: ACAT Inhibitory Scaffold Context and Structural Novelty

The compound falls within the generic Markush structures claimed in US patent US5646170 and related filings describing tetrazole alkyl amide ACAT inhibitors [1]. However, the specific combination of a 3,4-dimethylphenyl N-substituent with a 4-nitrophenyl acetamide side chain is not explicitly exemplified in the representative compound tables of the patent, where the majority of characterized examples feature N-dodecyl, N-phenyl, or N-trimethoxyphenyl substituents and unsubstituted or alkyl-substituted acetamide moieties [2]. This gap between generic coverage and specific exemplification means the compound occupies a chemical space where ACAT inhibitory activity is plausible but unconfirmed, offering a distinct opportunity for IP-differentiated tool compound development compared to the exemplified 2,6-diisopropylanilide ACAT inhibitor CI-976 (IC50 = 7 nM) which operates in a different potency range and selectivity class .

ACAT inhibitor tetrazole amide patent landscape structural novelty

High-Confidence Application Scenarios for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide Based on Comparative Evidence


SHP-1-Biased Chemical Probe Development in Insulin and Immune Signaling Pathways

The compound's 6.3-fold selectivity for SHP-1 (IC50 = 3.0 µM) over TC-PTP (IC50 = 19 µM) [1] supports its use as a starting scaffold for developing SHP-1-biased chemical probes. In insulin signaling, SHP-1 dephosphorylates the insulin receptor and JAK2, while TC-PTP also targets insulin receptor substrates; a biased tool compound helps deconvolve which phosphatase dominates in specific cellular contexts. The 4-fold preference for SHP-1 over yeast PTP1 further reinforces this application, as it suggests reduced cross-talk with PTP1B-mediated pathways compared to equipotent dual inhibitors.

Structure–Selectivity Relationship (SSR) Library Expansion Around the Tetrazole-Acetamide PTP Pharmacophore

The distinct selectivity fingerprint of the 3,4-dimethylphenyl analog—unique among the set of 4-fluoro, 4-chloro, and unsubstituted phenyl comparators—makes it a valuable entry in an SSR matrix. Medicinal chemistry teams can use this compound as the 'dimethyl node' in a systematic SAR array to map how phenyl ring substitution (electron-donating methyl vs. electron-withdrawing fluoro/chloro) shifts PTP subtype selectivity [2]. The computed XLogP3 of 2.5 also positions it centrally in the lipophilicity range spanned by the analog set (2.0–2.8), enabling cleaner attribution of potency changes to electronic rather than passive permeability effects [3].

Negative Control for PTP1B-Focused Screening Cascades

With a yeast PTP1 IC50 of 12 µM—substantially weaker than literature PTP1B leads such as NM-03 (IC50 = 4.48 µM) [2]—the compound can serve as a low-affinity negative control in PTP1B biochemical screens. Its structural similarity to active PTP1B tetrazole-acetamide inhibitors (shared tetrazole core, acetamide linker) ensures that any assay signal from this compound reflects scaffold-specific nonspecific binding rather than on-target PTP1B inhibition, a critical control that simple vehicle-only wells cannot provide.

ACAT Inhibitor Hit-Finding from Unexhausted Patent Chemical Space

The compound is generically claimed within the ACAT inhibitor patent family (US5646170, US5693657) but not individually exemplified [1]. This creates a legal and scientific window for organizations to experimentally determine its ACAT inhibitory activity without immediately colliding with extensively characterized lead matter. Should ACAT inhibition be confirmed, the 3,4-dimethyl-4-nitro substitution pattern represents a novel combination not explored in the original patent examples, offering potential for composition-of-matter patent filings around optimized derivatives.

Quote Request

Request a Quote for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.